![molecular formula C16H16N2O5 B14019700 N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid CAS No. 19157-65-4](/img/structure/B14019700.png)
N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid: is an organic compound characterized by its complex structure, which includes a nitrophenoxy group and an ethanimidic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, influencing cellular pathways and potentially leading to biological effects such as antimicrobial activity . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Phenolic Compounds: These compounds share the phenol moiety and exhibit similar biological activities, such as antioxidant and antimicrobial properties.
Nitrophenyl Ethers: Compounds with nitrophenyl ether groups also undergo similar chemical reactions, including oxidation and reduction.
Uniqueness: N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
19157-65-4 |
|---|---|
Molekularformel |
C16H16N2O5 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
N-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O5/c1-12(19)17-13-3-2-4-16(11-13)23-10-9-22-15-7-5-14(6-8-15)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
InChI-Schlüssel |
NTJRZHQHSKXTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


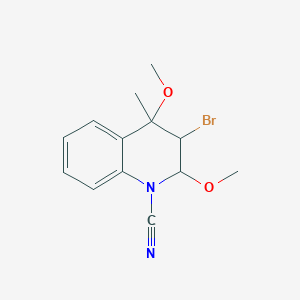

![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
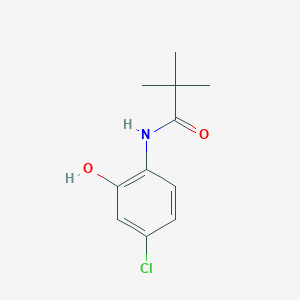
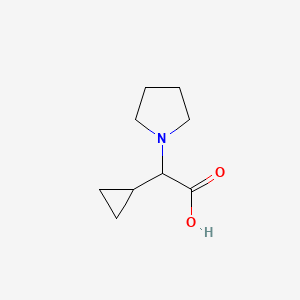
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
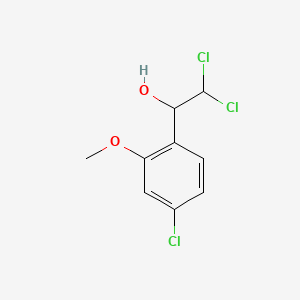
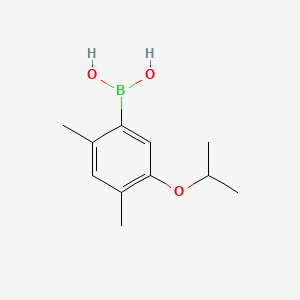
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
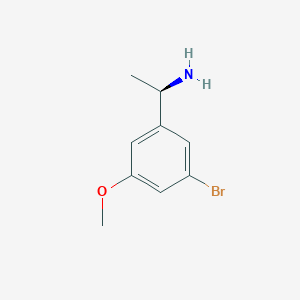
![N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine](/img/structure/B14019682.png)
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14019690.png)
